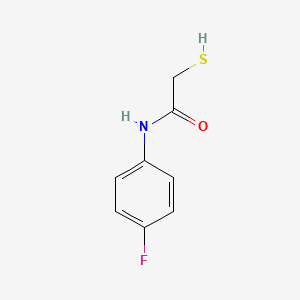

N1-(4-fluorophenyl)-2-mercaptoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

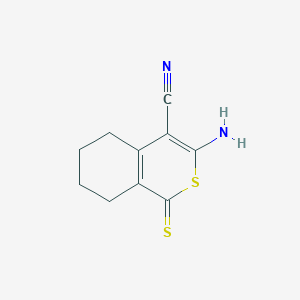

N1-(4-fluorophenyl)-2-mercaptoacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds typically contain an acetamide group (the functional group consisting of a carbonyl group linked to a nitrogen atom), which is a feature of interest in various chemical and pharmacological studies. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . By analogy, this compound could potentially be synthesized by reacting 4-fluoroaniline with an acylating agent suitable for introducing the mercaptoacetamide moiety.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . The molecular structure of this compound would likely show characteristic features in its spectroscopic data, such as signals corresponding to the fluorine atom and the mercapto group in NMR spectra, and specific vibrational modes in IR spectra.

Chemical Reactions Analysis

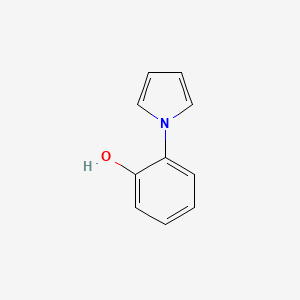

Acetamide derivatives can undergo various chemical reactions, depending on the substituents attached to the phenyl ring and the acetamide nitrogen. The papers provided do not detail specific reactions for this compound, but they do discuss the reactivity of similar compounds. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . This suggests that this compound could also be modified through reactions with silylating agents or other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by the substituents on the phenyl ring and the nature of the acetamide group. The papers discuss the use of spectroscopic techniques and computational methods to investigate these properties . For this compound, properties such as melting point, solubility, and stability would be determined by the electron-withdrawing effect of the fluorine atom and the electron-donating properties of the mercapto group. Computational studies, such as DFT, could provide further insights into the electronic structure and reactivity of the compound.

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials. The synthesis of such compounds often involves complex reactions, highlighting the chemical versatility and importance of fluorinated molecules in drug development (Qiu et al., 2009).

Fluorescent Materials for Medical Applications

The development of fluorescent materials, such as BODIPY (Boron-dipyrrin compounds), has significant implications for medical diagnostics and treatment. These compounds are used for sensing biomolecules, imaging in vitro and in vivo, and enhancing the therapeutic effect of drug carriers in cancer treatment. The high fluorescent intensity and low toxicity make them ideal for conjugation with biomolecules, underscoring the potential of fluorinated compounds in biomedical applications (Marfin et al., 2017).

Toxicity and Environmental Impact

The environmental and toxicological impacts of fluorinated compounds are areas of active research. Studies on compounds such as sodium fluoroacetate (1080) and their use in pest control raise important questions about the humaneness, efficacy, and environmental consequences of these substances. Research into the humaneness and ecological effects of such compounds is crucial for developing safer and more effective pest control methods (Sherley, 2007).

Mécanisme D'action

Target of Action

The primary target of N-(4-fluorophenyl)-2-mercaptoacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

cell cycle regulation pathways . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to a halt in cell division and potentially inducing cell death .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles

Result of Action

The inhibition of CDK2 by N-(4-fluorophenyl)-2-mercaptoacetamide could lead to a disruption in the cell cycle, preventing cell division and proliferation. This could result in the death of rapidly dividing cells, such as cancer cells . .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDDWWIWBOYWSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CS)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351962 |

Source

|

| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70453-50-8 |

Source

|

| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)